![molecular formula C6H5ClN4O B1531204 {6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol CAS No. 1175301-94-6](/img/structure/B1531204.png)
{6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol
Übersicht
Beschreibung
“{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” is a chemical compound with the molecular formula C6H5ClN4O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” has been analyzed using various techniques. The compound has a molecular weight of 184.58 . The InChI key is OUNXXBYNOUBNPF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” are complex and can involve various other compounds. For example, it has been used in the synthesis of c-Met inhibitors .Physical And Chemical Properties Analysis
“{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” is a solid compound . It has a molecular weight of 184.58 . The compound’s CAS Number is 1175301-94-6 .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Die Triazolopyridazin-Derivate wurden auf ihr Potenzial in der Krebsbehandlung untersucht. Forschungen haben gezeigt, dass diese Verbindungen eine zytotoxische Aktivität gegen Krebszelllinien zeigen können, einschließlich Brustkrebszellen . Dies deutet auf einen vielversprechenden Weg für die Entwicklung neuer Krebsmedikamente hin.
Antimikrobielle Aktivität
Diese Verbindungen zeigen auch signifikante antimikrobielle Eigenschaften. Sie wurden auf ihre Wirksamkeit gegen verschiedene Mikroorganismen untersucht, was zur Entwicklung neuer Antibiotika oder Antiseptika führen könnte .
Analgetische und entzündungshemmende Anwendungen
Das analgetische und entzündungshemmende Potenzial von Triazolopyridazin-Derivaten ist ein weiterer interessanter Bereich. Studien haben ihre Wirksamkeit bei der Reduzierung von Schmerzen und Entzündungen untersucht, was bei der Behandlung von Erkrankungen wie Arthritis von Vorteil sein könnte .
Antioxidative Eigenschaften
Antioxidantien sind entscheidend für den Schutz des Körpers vor oxidativem Stress und damit verbundenen Krankheiten. Triazolopyridazin-Derivate haben antioxidative Aktivitäten gezeigt, die in Pharmazeutika zur Bekämpfung von oxidativem Schaden genutzt werden könnten .
Antiviren-Anwendungen
Die antiviralen Eigenschaften dieser Verbindungen werden ebenfalls untersucht. Angesichts des anhaltenden Bedarfs an neuen antiviralen Medikamenten könnten Triazolopyridazin-Derivate zur Behandlung von Virusinfektionen beitragen .
Enzyminhibition
Diese Derivate wurden als Enzyminhibitoren untersucht, z. B. als Carboanhydrase-Inhibitoren und Cholinesterase-Inhibitoren. Diese Anwendung ist wichtig bei der Behandlung von Krankheiten wie Glaukom und Alzheimer-Krankheit .
Energetische Materialien
Aufgrund ihrer guten thermischen Stabilitäten und Detonationsmerkmale werden Triazolopyridazin-Derivate als potenzielle Kandidaten für energetische Materialien angesehen, das sind Stoffe, die bei Auslösung schnell Energie freisetzen .
Lipidperoxidationsaktivitäten
Die Forschung hat sich auch mit den Lipidperoxidationsaktivitäten dieser Verbindungen befasst. Diese Eigenschaft ist bedeutsam bei der Verhinderung von Lipidperoxidation, einem Prozess, der zu Zellschäden führen kann und an verschiedenen Krankheiten beteiligt ist .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the mesenchymal-epithelial transition factor (c-met) with high protein kinase selectivity . c-MET is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as c-met) and inhibit their function . This inhibition could lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
If it indeed inhibits c-met, it could affect pathways related to cell survival, growth, and migration .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
If it inhibits c-met, it could potentially lead to decreased cell survival, growth, and migration .
Eigenschaften
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXJFHVKJANKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1175301-94-6 | |
| Record name | {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)

![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)
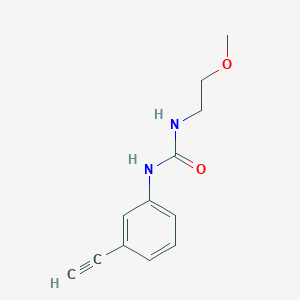
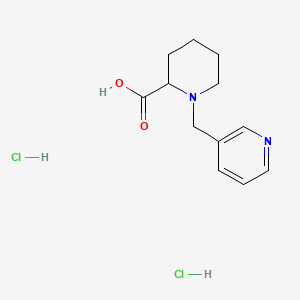

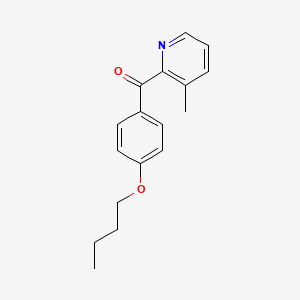
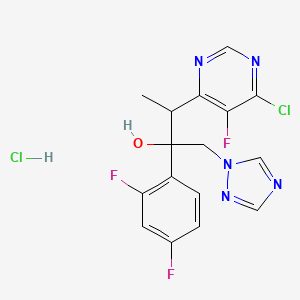
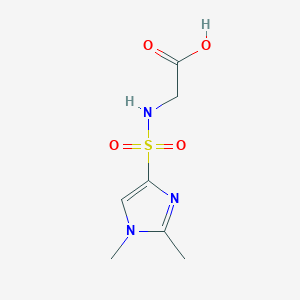
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)

![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)